molecular formula C17H13Cl2N3O B2794418 4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine CAS No. 477889-41-1

4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine

Cat. No.: B2794418
CAS No.: 477889-41-1
M. Wt: 346.21
InChI Key: WKEMPPFUYBYBMJ-UHFFFAOYSA-N
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Description

4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine is a pyrimidinamine derivative characterized by a dichlorobenzyloxy-substituted phenyl group at the 4-position of the pyrimidine ring. Its molecular formula is C₁₇H₁₃Cl₂N₃O, with a molecular weight of 346.22 g/mol, and it is registered under CAS number 477889-41-1 . Pyrimidinamine derivatives are widely studied for their role in inhibiting microbial growth by targeting enzymes or DNA synthesis pathways .

Properties

IUPAC Name

4-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c18-13-4-1-12(15(19)9-13)10-23-14-5-2-11(3-6-14)16-7-8-21-17(20)22-16/h1-9H,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEMPPFUYBYBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl alcohol and 4-hydroxyphenyl-2-pyrimidinamine.

    Reaction Conditions: The 2,4-dichlorobenzyl alcohol is reacted with 4-hydroxyphenyl-2-pyrimidinamine in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the 4-hydroxyphenyl-2-pyrimidinamine attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Pyrimidinamine Derivatives

Several structurally related pyrimidinamine derivatives have been synthesized and evaluated for biological activity. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Biological Activity
4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine 2,4-Dichlorobenzyloxy phenyl 346.22 477889-41-1 Antimicrobial (inferred)
6-Chloro-2-phenyl-4-pyrimidinyl-4-methoxybenzylether Methoxybenzyl ether, phenyl 326.79 1044559-74-1 Not specified (structural analog)
4-[2-Methyl-1-isopropyl-1H-imidazol-5-yl]-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine Imidazole, methylsulfonylphenyl 367-21-1437 Potential kinase inhibition (inferred)
4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine Isoxazole, 2,4-dichlorophenyl 264256-44-2 Not specified (structural analog)

Key Structural Differences

  • Substituent Effects: The target compound’s 2,4-dichlorobenzyloxy group enhances lipophilicity compared to the methoxybenzylether derivative (lower Cl content) and the methylsulfonylphenyl analog (polar sulfonyl group).
  • Heterocyclic Moieties : The isoxazole -containing analog (CAS 264256-44-2) introduces a five-membered heterocycle, which may alter metabolic stability or target specificity compared to the benzyloxy-linked phenyl group in the target compound .
  • Biological Activity: Pyrimidinamines fused with quinoline (e.g., N4-[4,6-diaryl-2-pyrimidinyl]-7-chloro-4-quinolinamine) exhibit broad-spectrum antibacterial and antifungal activity, suggesting that the dichlorobenzyloxy group in the target compound may similarly enhance antimicrobial efficacy .

Research Findings and Implications

  • Antimicrobial Activity: Pyrimidinamine derivatives with chlorinated aromatic groups (e.g., 2,4-dichlorophenyl) show superior antimicrobial activity compared to non-halogenated analogs. This is attributed to increased membrane disruption and enzyme inhibition capabilities .
  • Pharmacokinetic Properties : The dichlorobenzyl group in the target compound may improve metabolic stability over analogs with methoxy or sulfonyl groups, which are more susceptible to oxidative degradation .
  • Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., imidazole in CAS 367-21-1437) may reduce bioavailability but enhance specificity for intracellular targets like kinases .

Biological Activity

4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine (CAS No. 477889-41-1) is a synthetic compound characterized by its unique pyrimidine structure substituted with a phenyl group and a dichlorobenzyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is explored for its antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C17H13Cl2N3O
  • Molecular Weight : 346.22 g/mol
  • IUPAC Name : 4-{4-[(2,4-dichlorophenyl)oxy]phenyl}-2-pyrimidinamine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways crucial for cellular functions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling cascades.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can reduce pro-inflammatory cytokine production, indicating potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines (e.g., MCF7 breast cancer cells) have demonstrated that it can induce cell cycle arrest and apoptosis at nanomolar concentrations.

Study 1: Antiproliferative Effects on Cancer Cells

A study assessed the antiproliferative activity of this compound against several cancer cell lines. The results indicated that the compound effectively inhibited cell growth:

Cell LineIC50 (µM)Mechanism of Action
MCF70.5Induction of apoptosis
HT-290.3Cell cycle arrest in G2/M phase
M210.8Disruption of microtubule dynamics

Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit TNF-alpha production in macrophages. The findings revealed a dose-dependent inhibition:

Concentration (µM)TNF-alpha Inhibition (%)
120
545
1070

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